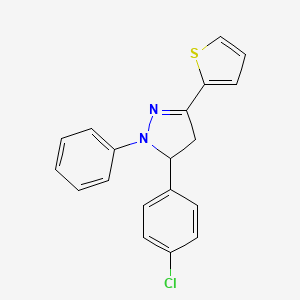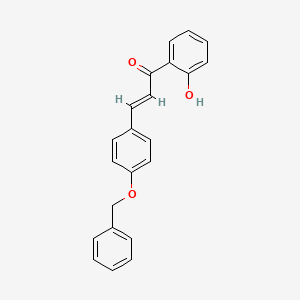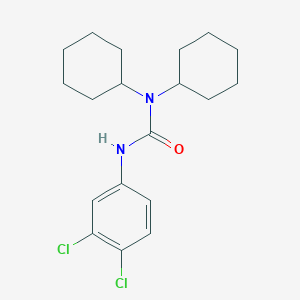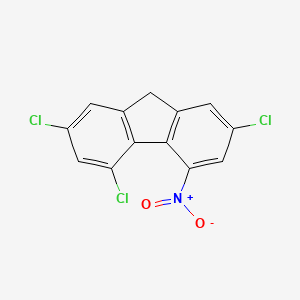
2-Benzothiazolyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazolyl sulfide is a sulfur-containing heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Benzothiazolyl sulfide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods: Industrial production of this compound often involves the use of base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane. This method is efficient, economical, and convenient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzothiazolyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Halogenated compounds are typically used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
2-Benzothiazolyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an enzyme inhibitor and is used in the study of various biological pathways.
Medicine: Exhibits anti-cancer, anti-bacterial, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Used in the production of vulcanization accelerators, antioxidants, and electroluminescent devices
Mecanismo De Acción
The mechanism of action of 2-Benzothiazolyl sulfide involves its interaction with various molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .
Comparación Con Compuestos Similares
- 2-Mercaptobenzothiazole
- 2-(Methylthio)benzothiazole
- 2-(Ethylthio)benzothiazole
Comparison: Compared to these similar compounds, 2-Benzothiazolyl sulfide is unique due to its specific sulfur-containing structure, which imparts distinct biological activities. For instance, while 2-Mercaptobenzothiazole is primarily used as a vulcanization accelerator, this compound has broader applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
4074-77-5 |
|---|---|
Fórmula molecular |
C14H8N2S3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H8N2S3/c1-3-7-11-9(5-1)15-13(17-11)19-14-16-10-6-2-4-8-12(10)18-14/h1-8H |
Clave InChI |
WHCIAGVVOCLXFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















